(4-Iodophenyl)(phenyl)methanamine

Description

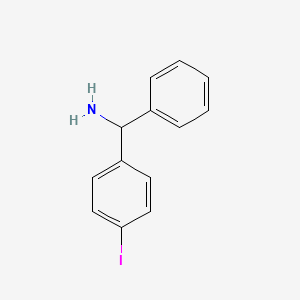

(4-Iodophenyl)(phenyl)methanamine is a halogen-substituted benzenemethanamine derivative with the molecular formula C₁₃H₁₂IN and a molecular weight of 333.15 g/mol. Structurally, it consists of a methanamine group (-CH₂NH₂) attached to a biphenyl scaffold substituted with an iodine atom at the para position of one phenyl ring. This compound is commonly utilized in synthetic organic chemistry, particularly in the preparation of carbamates, ureas, and coordination complexes due to the electron-withdrawing and steric effects of the iodine substituent .

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 55095-17-5 | |

| IUPAC Name | This compound | |

| Molecular Weight | 333.15 g/mol | |

| SMILES | C1=CC=C(C=C1)C(C2=CC=C(I)C=C2)N |

Properties

Molecular Formula |

C13H12IN |

|---|---|

Molecular Weight |

309.14 g/mol |

IUPAC Name |

(4-iodophenyl)-phenylmethanamine |

InChI |

InChI=1S/C13H12IN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 |

InChI Key |

SUQHPBBBXCRUCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(phenyl)methanamine typically involves the reaction of 4-iodobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert the compound into the corresponding amine or hydrocarbon.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Corresponding amine or hydrocarbon.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(4-Iodophenyl)(phenyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for radiolabeled compounds.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The iodine atom in the para position may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Bromo and Chloro Analogs

(4-Bromophenyl)(phenyl)methanamine (CAS: 220441-81-6):

- Molecular Formula : C₁₃H₁₂BrN

- Molecular Weight : 286.15 g/mol

- Key Differences : The bromine atom has lower electronegativity and a smaller atomic radius compared to iodine, leading to reduced steric hindrance and weaker electron-withdrawing effects. This compound is often used in Suzuki coupling reactions .

- Applications : Intermediate in medicinal chemistry for brominated aryl scaffolds .

(4-Chlorophenyl)(phenyl)methanamine (CAS: 28022-43-7):

Fluoro-Substituted Analogs

(4-Fluorophenyl)(phenyl)methanamine :

- (4-Fluorophenyl)(oxan-4-yl)methanamine (CAS: 1339684-69-3): Molecular Formula: C₁₂H₁₆FNO Molecular Weight: 209.26 g/mol Key Differences: The oxane ring introduces conformational rigidity, enhancing selectivity in enzyme inhibition .

Heteroaryl-Substituted Methanamines

(4-(Thiophen-2-yl)phenyl)methanamine (CAS: N/A):

(4-(Pyridin-4-yl)phenyl)methanamine (CAS: N/A):

Steric and Electronic Effects

The iodine atom in this compound provides distinct advantages:

Q & A

Q. Biological screening :

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets). The iodine atom’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .

- Receptor binding studies : Radiolabeled analogs (e.g., ¹²⁵I) enable competitive binding assays; compare IC50 values with fluorinated or chlorinated analogs to assess substituent effects .

Addressing contradictions : - Assay validation : Ensure consistent buffer pH, ionic strength, and temperature across experiments.

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Computational docking : Cross-validate experimental IC50 with predicted binding affinities (e.g., AutoDock Vina) to identify outliers .

Advanced: How does the iodine substituent in this compound influence its electronic and steric properties compared to halogenated analogs?

Q. Electronic effects :

- Electron-withdrawing nature : The iodine atom reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions (e.g., slower nitration compared to non-halogenated analogs) .

- Steric bulk : Iodine’s larger van der Waals radius (1.98 Å vs. 1.47 Å for chlorine) increases steric hindrance, potentially reducing binding affinity to compact active sites .

Comparative studies : - Fluorine analogs : Higher electronegativity but smaller size may improve metabolic stability but reduce hydrophobic interactions .

- Chlorine analogs : Intermediate steric and electronic profiles; iodine’s polarizability may enhance π-π stacking in receptor binding .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

- Liquid-liquid extraction : Separate the amine product from acidic/by-product layers using dichloromethane/water .

- Column chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent; monitor fractions via UV-Vis at 254 nm .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (melting point ~120–125°C) .

Advanced: What strategies can mitigate decomposition of this compound under storage or reaction conditions?

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photolytic C-I bond cleavage .

- Thermal stability : Avoid temperatures >80°C; DSC analysis can identify decomposition onset .

- Acidic conditions : Use buffered solutions (pH 7–8) during biological assays to prevent protonation-induced degradation .

Basic: How is the solubility profile of this compound characterized, and what solvents are optimal for experimental use?

Q. Solubility :

- Polar aprotic solvents : DMSO (≥50 mg/mL), DMF (moderate).

- Non-polar solvents : Ethyl acetate (5–10 mg/mL), chloroform (limited).

Optimization : Pre-saturate solvents with nitrogen to prevent oxidation. For in vitro assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO <1%) .

Advanced: How can computational chemistry aid in predicting the reactivity and bioactivity of this compound?

Q. Methods :

- DFT calculations : Analyze HOMO/LUMO energies to predict sites for electrophilic attack or redox activity .

- Molecular dynamics (MD) : Simulate binding modes to protein targets (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data from halogenated analogs .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.